4-nitro-N-(1H-pyrazol-5-ylmethyl)benzamide -

4-nitro-N-(1H-pyrazol-5-ylmethyl)benzamide

Catalog Number: EVT-4490920
CAS Number:
Molecular Formula: C11H10N4O3
Molecular Weight: 246.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: One common approach involves the condensation of substituted benzoyl chlorides with appropriately substituted pyrazole amines in the presence of a base like triethylamine. []
  • Multicomponent Reactions: Some derivatives can be synthesized efficiently through one-pot multicomponent reactions involving hydrazine hydrate, ethyl acetoacetate, aldehydes, and substituted pyrazoles. This approach offers advantages like high atom economy and reduced synthetic steps. []
  • Cyclization Reactions: Another method utilizes the reaction of substituted benzenediazonium salts with copper salts in the presence of reducing agents like ascorbic acid. This can lead to the formation of spirocyclic pyrazole derivatives, which can be further modified. []
Molecular Structure Analysis
  • Conformation: The relative orientation of the pyrazole and benzamide rings, often analyzed through dihedral angles, affects the molecule's overall shape and interactions with biological targets. [, ]
  • Intramolecular Interactions: Intramolecular hydrogen bonding between the pyrazole and benzamide moieties can stabilize specific conformations and influence biological activity. [, ]
  • Crystal Packing: Intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, are crucial for understanding physicochemical properties like melting point and solubility. [, ]
Mechanism of Action
  • AKT Inhibition: Compounds like Hu7691 (a pyrazole-benzamide derivative) act as potent and selective AKT inhibitors, potentially by binding to the ATP-binding site of the kinase domain and inhibiting its activity. []
  • SDH Inhibition: Certain pyrazole-benzamides exhibit broad-spectrum fungicidal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in fungal respiration. []
  • 5-HT2A Receptor Inverse Agonism: Derivatives like APD791 demonstrate potent and selective inverse agonism at the 5-HT2A receptor, leading to inhibition of serotonin-mediated platelet aggregation. []

Fungicidal Activity:

The incorporation of a thiocyanato group into the pyrazole ring of certain benzamide derivatives has resulted in potent broad-spectrum fungicidal activity against various plant pathogens. [] For example, compound A36 displayed significant activity against Valsa mali, surpassing the efficacy of commercially available fungicides like fluxapyroxad and dimethomorph. []

Anti-cancer Activity:

  • AKT Inhibition: The development of Hu7691 as a selective AKT inhibitor showcases its potential for treating cancers dependent on AKT signaling. []
  • c-Met/Ron Dual Kinase Inhibition: Compound MK-8033 selectively inhibits c-Met and Ron kinases, making it a potential candidate for treating cancers driven by these kinases. []
  • Synergistic Cytotoxicity: Studies have shown that certain pyrazole-benzamides, like BC-7, enhance the cytotoxic effect of cisplatin against human cervical cancer cells, indicating potential for combination therapy. []

Allosteric Modulation of mGlu Receptors:

Certain N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides exhibit positive allosteric modulation of metabotropic glutamate receptor subtype 5 (mGluR5). [, , ] For example, CDPPB potentiates glutamate-induced calcium release in rat cortical astrocytes. [] Structure-activity relationship studies have identified key structural features for optimizing potency and selectivity within this series. []

Anti-HIV Activity:

While not directly related to 4-nitro-N-(1H-pyrazol-5-ylmethyl)benzamide, a benzamide derivative containing a pyrazole moiety (SP-10) has shown potent anti-HIV activity by modifying actin dynamics and inhibiting viral binding and entry. []

Safety and Hazards:

  • Cytotoxicity: Evaluation of cytotoxicity against various cell lines is crucial for assessing potential therapeutic windows. []
  • Metabolic Stability: Understanding metabolic pathways and potential for toxic metabolite formation is essential. []
  • hERG Inhibition: Assessing the potential for cardiac toxicity by inhibiting the hERG potassium channel is important for drug development. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor, specifically demonstrating a 24-fold selectivity for Akt1 over Akt2. [] Developed at Zhejiang University, Hu7691 exhibits promising kinase selectivity and excellent anticancer cell proliferation properties. [, ] Notably, it demonstrates a low activity in inducing HaCaT apoptosis, suggesting an improved cutaneous safety profile compared to earlier Akt inhibitors. [, ] This characteristic led to the approval of its IND application by the NMPA. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: APD791 is a novel, highly selective 5-HT2A receptor inverse agonist, exhibiting high affinity for the human 5-HT2A receptor (Ki = 4.9 nM). [, ] It demonstrates potent inhibition of serotonin-amplified human platelet aggregation (IC50 = 8.7 nM). [, ] APD791 is orally bioavailable and displays an acceptable safety profile in preclinical studies, leading to its selection for clinical development as a potential treatment for arterial thrombosis. [, ]

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB represents the first centrally active, positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) subtype in both rat and human models. [] This compound exhibits an EC50 of 77 nM in potentiating mGluR5-mediated responses in rat cortical astrocytes. [] Further structural modifications, guided by structure-activity relationship studies, led to the development of more potent derivatives like VU-1545. []

N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides

Compound Description: This series of compounds, encompassing CDPPB and its analogs, acts as potent positive allosteric modulators of mGluR5. [] These compounds potentiate the response to glutamate and exhibit excellent potency and selectivity for mGluR5 over other mGluR subtypes. [] Notably, compound 8q from this series demonstrated in vivo efficacy in an animal behavior model, validating the potential of mGluR5 modulation as a therapeutic target for schizophrenia. []

4-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5, derived through structural optimization of the CDPPB scaffold. [] This compound demonstrates significantly increased binding affinity (Ki = 156 nM) and functional potency (EC50 = 9.6 nM) compared to CDPPB in mGluR5 assays. [] The enhanced activity of VU-1545 highlights the impact of specific substitutions, like the introduction of a nitro group and a fluorine atom, on modulating the pharmacological profile within this series.

Properties

Product Name

4-nitro-N-(1H-pyrazol-5-ylmethyl)benzamide

IUPAC Name

4-nitro-N-(1H-pyrazol-5-ylmethyl)benzamide

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

InChI

InChI=1S/C11H10N4O3/c16-11(12-7-9-5-6-13-14-9)8-1-3-10(4-2-8)15(17)18/h1-6H,7H2,(H,12,16)(H,13,14)

InChI Key

NZKQNKFNOUBHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NN2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.